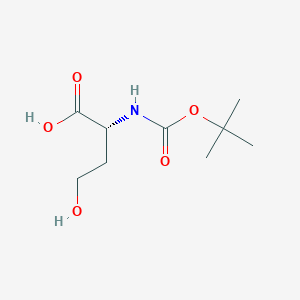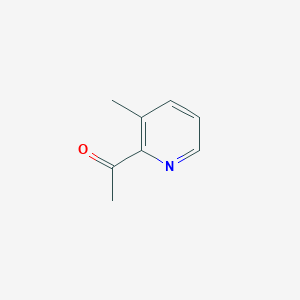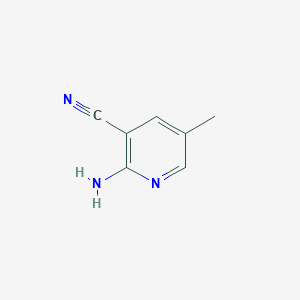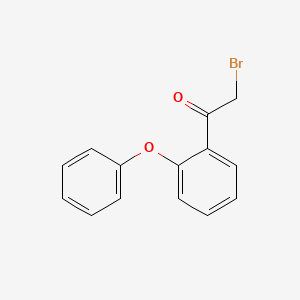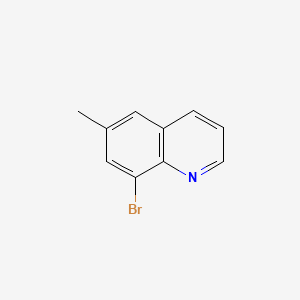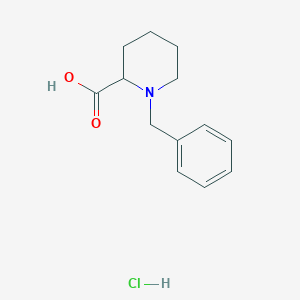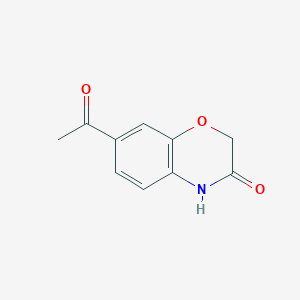
12-Bromododecanenitrile
Übersicht
Beschreibung
12-Bromododecanenitrile is an organic compound with the chemical formula C₁₂H₂₂BrN. It is a colorless liquid with a distinctive smell and is slightly soluble in organic solvents like chloroform and ethyl acetate . This compound is primarily used as a raw material in organic synthesis, including the preparation of cationic surfactants, dyes, and organic catalysts .
Vorbereitungsmethoden
12-Bromododecanenitrile can be synthesized through the bromination of dodecanenitrile. The reaction involves substituting a hydrogen atom in dodecanenitrile with a bromine atom . The process typically requires a brominating agent such as bromine (Br₂) or a bromine-containing compound under controlled conditions to ensure the selective substitution of the desired carbon atom.
Analyse Chemischer Reaktionen
12-Bromododecanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as amines, alcohols, or organometallic reagents.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
12-Bromododecanenitrile is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing complex organic molecules, including cationic surfactants and fluorescent dyes.
Pharmaceutical Development: It is used in the synthesis of intermediates for pharmaceutical compounds.
Biological Studies: The compound is employed in the preparation of glycosidase inhibitors, which are crucial in studying carbohydrate metabolism.
Wirkmechanismus
The mechanism of action of 12-Bromododecanenitrile primarily involves its reactivity due to the presence of the bromine atom and the nitrile group. The bromine atom acts as a good leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The nitrile group can undergo various transformations, including reduction and hydrolysis, to yield different functional groups, thereby enabling the synthesis of diverse organic compounds.
Vergleich Mit ähnlichen Verbindungen
12-Bromododecanenitrile can be compared with other similar compounds such as:
11-Bromoundecyl cyanide: Similar in structure but with one less carbon atom in the alkyl chain.
12-Bromolauronitrile: Another name for this compound, highlighting its structural similarity.
Dodecanenitrile: The parent compound without the bromine substitution.
Eigenschaften
IUPAC Name |
12-bromododecanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrN/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWUNQPQBYXSQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC#N)CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80518678 | |
| Record name | 12-Bromododecanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80518678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54863-47-7 | |
| Record name | 12-Bromododecanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80518678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


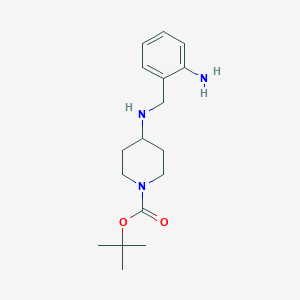
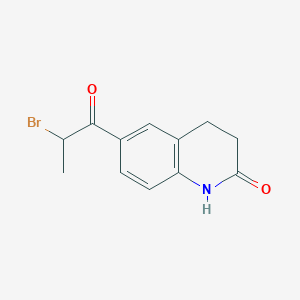
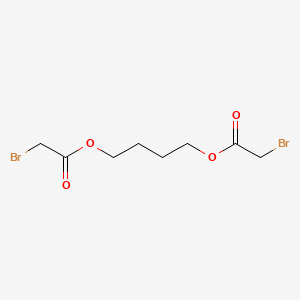
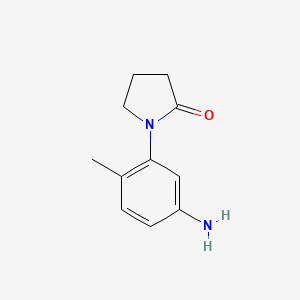

![7-(Dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1282192.png)
